molecular formula C10H15ClN4 B8480672 2-Chloro-5,6-dimethyl-3-(1-piperazinyl)pyrazine

2-Chloro-5,6-dimethyl-3-(1-piperazinyl)pyrazine

Cat. No. B8480672
M. Wt: 226.70 g/mol
InChI Key: JSHXMMYHROJPJN-UHFFFAOYSA-N
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Patent
US07071180B2

Procedure details

The title compound was prepared according, to the procedure described in Example 90. Step 1, starting from 2,3-dichloro-5,6-dimethylpyrazine*(0.60 g, 3.39 mmol) and piperazine (0.88 g, 10.2 mmol). Yield 0.51 g (66%). MS m/z 226 (M)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[N:6][C:5]([CH3:9])=[C:4]([CH3:10])[N:3]=1.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>>[Cl:8][C:7]1[C:2]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[N:3][C:4]([CH3:10])=[C:5]([CH3:9])[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(N=C1Cl)C)C
Step Two
Name
Quantity
0.88 g
Type
reactant
Smiles
N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(N=C1N1CCNCC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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